N-(4-bromophenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
Description
N-(4-BROMOPHENYL)-2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group, a triazolopyridazine moiety, and a sulfonamide functional group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
Molecular Formula |
C19H16BrN5O2S |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-methyl-5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H16BrN5O2S/c1-12-3-4-14(17-9-10-19-22-21-13(2)25(19)23-17)11-18(12)28(26,27)24-16-7-5-15(20)6-8-16/h3-11,24H,1-2H3 |
InChI Key |
GKKHJJNOFNYUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C=C2)C)S(=O)(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMOPHENYL)-2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and pyridazine precursors.
Introduction of the bromophenyl group: This step often involves electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, N-(4-BROMOPHENYL)-2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the triazolopyridazine moiety may interact with nucleic acids or proteins, modulating their function and affecting cellular pathways.
Comparison with Similar Compounds
- N-(4-CHLOROPHENYL)-2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE
- N-(4-FLUOROPHENYL)-2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE
- N-(4-IODOPHENYL)-2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE
Uniqueness: The uniqueness of N-(4-BROMOPHENYL)-2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE lies in the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets. Additionally, the combination of the triazolopyridazine and sulfonamide groups provides a unique scaffold for drug design and development.
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